molecular formula C15H15FN6O B12193952 (4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine

(4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine

Cat. No.: B12193952
M. Wt: 314.32 g/mol
InChI Key: MNNVKRNKNSXTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a pteridine core, which is a bicyclic heterocycle, substituted with a 4-fluorophenyl group and a 4-[(2-methoxyethyl)amino] group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine typically involves multi-step organic reactions. One common approach is to start with the pteridine core, which can be synthesized through the condensation of appropriate diamines and carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different properties .

Scientific Research Applications

(4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine apart is its specific combination of functional groups and the pteridine core, which provides unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15FN6O

Molecular Weight

314.32 g/mol

IUPAC Name

2-N-(4-fluorophenyl)-4-N-(2-methoxyethyl)pteridine-2,4-diamine

InChI

InChI=1S/C15H15FN6O/c1-23-9-8-19-14-12-13(18-7-6-17-12)21-15(22-14)20-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H2,18,19,20,21,22)

InChI Key

MNNVKRNKNSXTDX-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=NC2=NC=CN=C21)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.